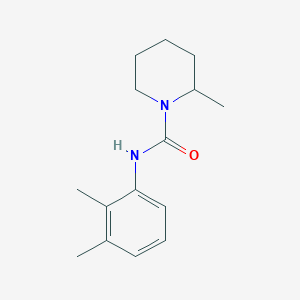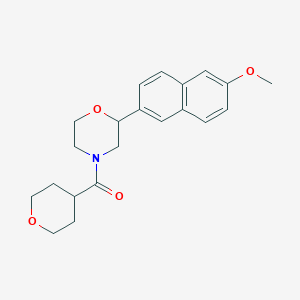![molecular formula C19H18N6O B5396941 2-(4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}phenoxy)pyrimidine](/img/structure/B5396941.png)
2-(4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}phenoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}phenoxy)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as E7080 and was first synthesized in 2005 by Eisai Co. Ltd. in Japan. Since then, it has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages, and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 2-(4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}phenoxy)pyrimidine involves the inhibition of receptor tyrosine kinases, which are responsible for cell signaling and growth. By inhibiting these kinases, the compound can prevent the growth and spread of cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}phenoxy)pyrimidine include the inhibition of VEGFR, FGFR, and PDGFR, leading to the suppression of tumor growth and angiogenesis. It has also been found to inhibit the proliferation of thyroid cancer cells and induce apoptosis, making it a potential candidate for thyroid cancer treatment.
実験室実験の利点と制限
The advantages of using 2-(4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}phenoxy)pyrimidine in lab experiments include its potent inhibitory activity against receptor tyrosine kinases, making it a valuable tool for studying cell signaling and growth. However, its limitations include its high cost and potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 2-(4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}phenoxy)pyrimidine, including the development of new derivatives with improved potency and selectivity, the investigation of its potential applications in other fields such as inflammation and cardiovascular diseases, and the exploration of its combination with other cancer treatments for enhanced efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 2-(4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}phenoxy)pyrimidine involves a multi-step process that includes the reaction of 4-chloro-2-(1H-imidazol-1-yl)phenol with 1-ethyl-4-(methylsulfonyl)-1H-pyrazole, followed by the reaction of the resulting intermediate with 2-chloro-5-nitropyrimidine. The final product is obtained by the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
科学的研究の応用
2-(4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}phenoxy)pyrimidine has been extensively studied for its potential applications in various fields, including cancer research, angiogenesis, and thyroid cancer treatment. It has been found to inhibit the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). This inhibition leads to the suppression of tumor growth and angiogenesis, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
2-[4-[1-[(1-ethylpyrazol-4-yl)methyl]imidazol-2-yl]phenoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-2-25-14-15(12-23-25)13-24-11-10-20-18(24)16-4-6-17(7-5-16)26-19-21-8-3-9-22-19/h3-12,14H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPSESGDYDMPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=CN=C2C3=CC=C(C=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5396859.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5396863.png)
![3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5396873.png)
![4-[(4aS*,8aS*)-octahydroisoquinolin-2(1H)-yl]-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5396875.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-2,2-dimethylpropyl)amino]methyl}piperidin-2-one](/img/structure/B5396883.png)
![4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5396884.png)
![bicyclo[3.3.1]nonan-2-one oxime](/img/structure/B5396887.png)

![(2-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzyl)dimethylamine](/img/structure/B5396899.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5396901.png)

![4-[2-(benzoylamino)-3-(cyclohexylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5396912.png)

![N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide](/img/structure/B5396938.png)